molecular formula C5H2BrClN2O2 B1403640 2-Bromo-3-chloro-4-nitropyridine CAS No. 1805138-23-1

2-Bromo-3-chloro-4-nitropyridine

Cat. No.: B1403640
CAS No.: 1805138-23-1
M. Wt: 237.44 g/mol
InChI Key: ISDWIGKURABZNN-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-4-nitropyridine is a heterocyclic aromatic compound that contains bromine, chlorine, and nitro functional groups attached to a pyridine ring

Scientific Research Applications

2-Bromo-3-chloro-4-nitropyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of agrochemicals and materials with specific properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-4-nitropyridine typically involves the nitration of 2-bromo-3-chloropyridine. One common method includes the reaction of 2-bromo-3-chloropyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-4-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the halogens.

    Reduction: 2-Bromo-3-chloro-4-aminopyridine.

    Coupling Reactions: Biaryl compounds with diverse substituents.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chloro-3-nitropyridine
  • 3-Bromo-2-chloro-4-nitropyridine
  • 2-Bromo-5-chloro-3-nitropyridine

Uniqueness

2-Bromo-3-chloro-4-nitropyridine is unique due to the specific positioning of the bromine, chlorine, and nitro groups on the pyridine ring. This unique arrangement influences its reactivity and the types of reactions it can undergo, making it a valuable compound for targeted synthetic applications .

Properties

IUPAC Name

2-bromo-3-chloro-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN2O2/c6-5-4(7)3(9(10)11)1-2-8-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDWIGKURABZNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1[N+](=O)[O-])Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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